![molecular formula C8H11ClO5 B1618599 2,4,6-Trimethylpyrylium perchlorate CAS No. 940-93-2](/img/structure/B1618599.png)
2,4,6-Trimethylpyrylium perchlorate
Overview
Scientific Research Applications
Chemical Reactions and Properties
2,4,6-Trimethylpyrylium perchlorate exhibits interesting chemical behaviors in its reactions with nucleophiles. For instance, when reacting with aqueous ammonia, a crystalline intermediate is formed, which can easily convert into 2,4,6-triphenylpyridine through dehydration. This intermediate is characterized as an imino-enol in solution based on IR and UV spectroscopic evidence (Balaban & Toma, 1966).
The compound's interaction with primary amines also yields interesting products, such as N-Aryl-2,4,6-trimethylpyridinium salts and N-alkyl-3,5-xylidines. This reaction was previously known to occur only with secondary amines (Toma & Balaban, 1966).
Photolysis Studies
- Flash photolysis studies of 2,4,6-trimethylpyrylium perchlorate in hydroxylic medium have revealed the formation of intermediate oxoniabenzvalene. This discovery is significant in understanding the transient absorptions observed in these compounds (Sivakumar, Parimala, & Ramamurthy, 1996).
Applications in Synthesis
- The compound has been used in the synthesis of various organic and heterocyclic compounds. For example, reactions with ureas, thioureas, and isothioureas have led to the formation of pyridine and pyrimidine derivatives, showcasing its utility in organic synthesis (Zvezdina, Zhdanova, & Dorofeenko, 1979).
Isotopic Exchange and NMR Studies
- Isotopic exchange studies, particularly with respect to deuteration and dedeuteration, have provided insights into the reactivity of various methyl groups in the 2,4,6-trimethylpyrylium perchlorate molecule. These studies are essential for understanding the molecular behavior and structure (Gǎrd, Vasilescu, Mateescu, & Balaban, 1967).
Electrochemical Studies
- Electrochemical studies on pyrylium salts, including 2,4,6-trimethylpyrylium perchlorate, have revealed that their reduction is a one-electron process. This finding is crucial for understanding the electrochemical properties of these compounds (Balaban, Bratu, & Renţea, 1964).
Safety and Hazards
properties
IUPAC Name |
2,4,6-trimethylpyrylium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O.ClHO4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTGLTSDLLDPOO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[O+]C(=C1)C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240198 | |
Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylpyrylium perchlorate | |
CAS RN |
940-93-2 | |
Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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